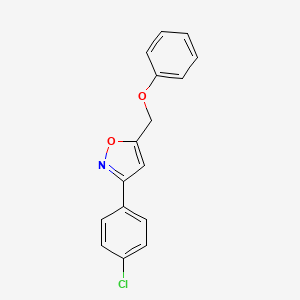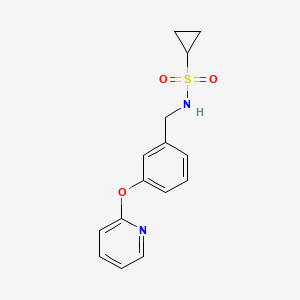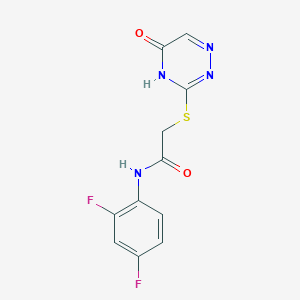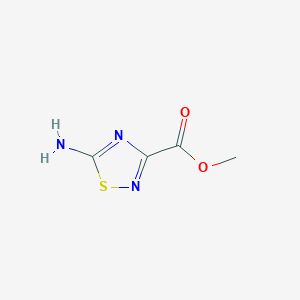
N-(2-cyclopropyl-2-hydroxypropyl)quinoxaline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-cyclopropyl-2-hydroxypropyl)quinoxaline-2-carboxamide is a compound belonging to the quinoxaline family, which is known for its diverse biological activities. Quinoxalines are nitrogen-containing heterocyclic compounds that have gained significant attention in medicinal chemistry due to their potential therapeutic applications .
Mechanism of Action
Target of Action
The primary targets of F5857-5752, also known as MEDI5752, are two clinically validated negative T cell regulators: PD-1 (Programmed Cell Death 1) and CTLA-4 (Cytotoxic T-Lymphocyte-Associated Protein 4) . These targets play a crucial role in regulating the immune response, particularly in the context of cancer immunotherapy .
Mode of Action
F5857-5752 is a monovalent bispecific human IgG1 monoclonal antibody that specifically binds to PD-1 and CTLA-4 . It has been designed to suppress the PD-1 pathway and provide modulated CTLA-4 inhibition to uncouple CTLA-4 dependent peripheral toxicity from tumor efficacy . This unique mechanism of action differentiates F5857-5752 from a combination of monoclonal antibodies targeting PD-1 and CTLA-4 .
Biochemical Pathways
The interaction of F5857-5752 with PD-1 and CTLA-4 affects the biochemical pathways associated with T cell activation and proliferation . By inhibiting these checkpoints, F5857-5752 enhances the immune response against tumor cells .
Pharmacokinetics
F5857-5752 exhibits dose-dependent pharmacokinetics . It shows sustained peripheral PD-1 receptor occupancy (>90%) at doses greater than 225 mg . Dose-dependent increases in peripheral T cell proliferation (Ki67+) and activation (ICOS+) plateau at doses greater than or equal to 500 mg .
Result of Action
The result of F5857-5752’s action is the enhanced immune response against tumor cells . This is achieved by inhibiting the negative regulators of T cell activation, PD-1 and CTLA-4 . The drug has shown promising results in clinical trials, with objective responses observed in a significant proportion of patients .
Action Environment
The action of F5857-5752 is influenced by the tumor microenvironment, where the co-expression of PD-1 and CTLA-4 is usually abundant . The drug is designed to preferentially inhibit these checkpoints on activated T cells in tumors, thereby maximizing tumor-specific response and reducing peripheral toxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclopropyl-2-hydroxypropyl)quinoxaline-2-carboxamide typically involves the reaction of quinoxaline-2-carboxylic acid with 2-cyclopropyl-2-hydroxypropylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-cyclopropyl-2-hydroxypropyl)quinoxaline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The quinoxaline ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Electrophiles like alkyl halides in the presence of a base such as sodium hydride (NaH) in DMF (dimethylformamide).
Major Products Formed
Oxidation: Formation of N-(2-cyclopropyl-2-oxopropyl)quinoxaline-2-carboxamide.
Reduction: Formation of N-(2-cyclopropyl-2-hydroxypropyl)quinoxaline-2-amine.
Substitution: Formation of various substituted quinoxaline derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline-2-carboxamide: Shares the quinoxaline core structure but lacks the cyclopropyl and hydroxypropyl substituents.
N-(2-hydroxypropyl)quinoxaline-2-carboxamide: Similar structure but without the cyclopropyl group.
N-(2-cyclopropyl-2-hydroxyethyl)quinoxaline-2-carboxamide: Similar structure but with an ethyl group instead of a propyl group.
Uniqueness
N-(2-cyclopropyl-2-hydroxypropyl)quinoxaline-2-carboxamide is unique due to the presence of both the cyclopropyl and hydroxypropyl groups, which contribute to its distinct chemical properties and biological activities. These substituents enhance its ability to interact with molecular targets and improve its pharmacokinetic profile .
Properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxypropyl)quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-15(20,10-6-7-10)9-17-14(19)13-8-16-11-4-2-3-5-12(11)18-13/h2-5,8,10,20H,6-7,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWBJTQJGSXUSBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=NC2=CC=CC=C2N=C1)(C3CC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-ethyl-6-(indolin-1-ylsulfonyl)benzo[cd]indol-2(1H)-one](/img/structure/B2432022.png)
![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-nitrophenyl)acetamide](/img/structure/B2432023.png)


![2-(4-tert-butylphenyl)-5-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B2432030.png)
![N-[2-(1H-indol-3-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B2432031.png)

![N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2432035.png)
![(E)-1-(4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2432036.png)
![6-Bromo-2-chloroimidazo[1,2-a]pyridine-3-sulfonamide](/img/structure/B2432038.png)
![3-methyl-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2432039.png)

![2-Chloro-N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]propanamide](/img/structure/B2432042.png)
![N-(4-methylcyclohexyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2432043.png)
